N-(4-fluorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Properties and Interaction Domains
One study investigated the pharmacological properties and interaction domains of YM-244769, a novel Na+/Ca2+ exchange (NCX) inhibitor, using various NCX-transfectants and neuronal and renal cell lines. YM-244769 showed preferential inhibition of intracellular Na+-dependent Ca2+ uptake via NCX3, suggesting its potential as a neuroprotective drug (Iwamoto & Kita, 2006).
Bioactivity and Inhibition Studies
Another area of research focused on the synthesis and bioactivity of new compounds for potential therapeutic applications. For instance, a study on the synthesis of flutimide and analogous fully substituted pyrazine-2,6-diones explored these compounds' inhibition of cap-dependent endonuclease activity of influenza virus A, highlighting their potential development as therapeutic agents (Singh & Tomassini, 2001).
Structural and Energetic Analysis
Research on molecular assemblies and interaction networks in cocrystals of pharmaceutically active N-donor compounds, like pyrazinamide and nicotinamide, with dihydroxybenzoic acids, provides insights into the basic recognition patterns and energetic features of crystal lattices. This knowledge can be applied to the design and synthesis of new compounds with improved pharmacological profiles (Jarzembska et al., 2017).
Novel Protecting Groups for Chemical Synthesis
The development of new protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, for alcohols in chemical synthesis, demonstrates the ongoing innovation in synthetic methodology. These protecting groups are crucial for the efficient synthesis of complex molecules, including those with potential pharmacological applications (Crich, Li, & Shirai, 2009).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-17-4-1-14(2-5-17)11-22-19(23)16-3-6-18(21-12-16)25-13-15-7-9-24-10-8-15/h1-6,12,15H,7-11,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKCZEZWGRWEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.